molecular formula C9H13BrN2O2 B14765285 3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione

3-(4-bromobutyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14765285
M. Wt: 261.12 g/mol
InChI Key: YWWPZAKCESWGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-bromo-butyl)-6-methyl-1H-pyrimidine-2,4-dione is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-butyl)-6-methyl-1H-pyrimidine-2,4-dione typically involves the bromination of a suitable precursor. One common method is the reaction of 6-methyluracil with 1,4-dibromobutane under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromobutyl group is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more sustainable brominating agents, such as electrochemically generated bromine, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-butyl)-6-methyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminobutyl derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

3-(4-bromo-butyl)-6-methyl-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-butyl)-6-methyl-1H-pyrimidine-2,4-dione depends on its specific application and the molecular targets involved. In general, the bromobutyl group can interact with various biological molecules, potentially inhibiting or modifying their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromo-butyl)-6-methyl-1H-pyrimidine-2,4-dione is unique due to its combination of a pyrimidine ring and a bromobutyl group. This structural arrangement imparts specific reactivity and potential biological activity, distinguishing it from other bromobutyl compounds.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

3-(4-bromobutyl)-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13BrN2O2/c1-7-6-8(13)12(9(14)11-7)5-3-2-4-10/h6H,2-5H2,1H3,(H,11,14)

InChI Key

YWWPZAKCESWGIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)CCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.